7-hydroxy-1-methyl-9-(naphthalen-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
7-hydroxy-1-methyl-9-(naphthalen-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines elements of naphthalene and purine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-1-methyl-9-(naphthalen-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the construction of the purine ring system. Key steps include:
Naphthalene Derivative Preparation: This involves the functionalization of naphthalene to introduce the necessary substituents.
Purine Ring Construction: The purine ring is built through a series of cyclization reactions, often involving intermediates such as imidazoles or pyrimidines.
Final Assembly: The final step involves coupling the naphthalene derivative with the purine ring system under specific conditions, such as using a strong base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-1-methyl-9-(naphthalen-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can be used to introduce new substituents onto the naphthalene or purine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄) under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a variety of functional groups, such as nitro, halogen, or alkyl groups.
Scientific Research Applications
7-hydroxy-1-methyl-9-(naphthalen-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound’s properties are explored for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 7-hydroxy-1-methyl-9-(naphthalen-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound can intercalate into nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-1-methyl-9-(phenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: Similar structure but with a phenyl group instead of a naphthalene group.
7-hydroxy-1-methyl-9-(2-naphthyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: Similar structure but with a 2-naphthyl group.
Uniqueness
The uniqueness of 7-hydroxy-1-methyl-9-(naphthalen-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its specific combination of naphthalene and purine rings, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
7-hydroxy-1-methyl-9-naphthalen-1-yl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-22-16-15(17(26)21-19(22)27)24-10-12(25)9-23(18(24)20-16)14-8-4-6-11-5-2-3-7-13(11)14/h2-8,12,25H,9-10H2,1H3,(H,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDUHCJNJLYWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CC(CN(C3=N2)C4=CC=CC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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